Chemical properties and molecular weight of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine
Chemical properties and molecular weight of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine
An In-Depth Technical Guide to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine for Advanced Drug Discovery
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of therapeutics. Among these, the combination of a flexible, saturated piperidine ring with a rigid, aromatic pyrazole moiety offers a compelling structural framework for engaging with complex biological targets. This guide focuses on a specific, high-value building block: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine .
This molecule is more than a mere chemical entity; it is a versatile scaffold engineered for the nuanced demands of drug discovery and development.[1][2] The piperidine ring is a ubiquitous feature in pharmaceuticals, known for improving pharmacokinetic properties such as solubility and bioavailability, while the substituted pyrazole ring provides a stable, aromatic core with specific hydrogen bonding capabilities. The strategic placement of a methyl group on the pyrazole ring further allows for fine-tuning of steric and electronic properties.
As a Senior Application Scientist, my objective in this document is not to simply list data but to provide a cohesive, in-depth understanding of this compound. We will explore its fundamental chemical properties, delve into robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and discuss its potential in the broader context of medicinal chemistry. This guide is designed for the practicing researcher, offering both foundational knowledge and actionable insights.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in research. These properties dictate its behavior in both chemical reactions and biological systems.
Quantitative Data Summary
The key physicochemical parameters for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine and its close isomers are summarized below. This data is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source / Method |
| IUPAC Name | 3-(4-Methyl-1H-pyrazol-3-yl)piperidine | --- |
| Molecular Formula | C₉H₁₅N₃ | |
| Molecular Weight | 165.24 g/mol | Calculated |
| CAS Number | 1316223-49-0 (for isomer) | |
| Physical Form | Typically a powder or solid | |
| H-Bond Acceptors | 3 | Calculated |
| H-Bond Donors | 2 | Calculated |
| Topological Polar Surface Area (TPSA) | 42.14 Ų | Calculated |
| logP | 1.15 | Calculated |
Note: Data for the specific title compound is limited; some values are calculated or inferred from closely related isomers like 4-(4-methyl-1H-pyrazol-3-yl)piperidine. Researchers should always verify properties with lot-specific analytical data.
Structural Analysis and Tautomerism
The compound's structure is a conjugate of two distinct heterocyclic systems. Understanding their interplay is crucial for predicting reactivity and biological interactions.
Caption: 2D structure of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.
A key feature of the 1H-pyrazole ring is its capacity for annular tautomerism, a rapid process where the proton on a ring nitrogen atom shifts to the other nitrogen. This equilibrium can significantly influence the molecule's binding modes and reactivity. While NMR spectroscopy at room temperature typically shows a time-averaged spectrum, understanding this dynamic is vital for computational modeling and interpreting biological data.[3]
Caption: Annular tautomerism in the pyrazole ring system.
Synthetic Strategy and Experimental Protocol
The synthesis of substituted pyrazoles is a well-established field, with the most common and robust method being the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5][6][7] This approach offers high yields and excellent control over regioselectivity.
Retrosynthetic Analysis and Workflow
The logical approach to constructing 3-(4-Methyl-1H-pyrazol-3-yl)piperidine involves forming the pyrazole ring onto a pre-existing, and often protected, piperidine scaffold. The choice of a Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen is strategic; it is stable under the conditions required for pyrazole formation and can be cleanly removed in a final deprotection step without affecting the pyrazole ring.
Caption: General synthetic workflow for pyrazole-piperidine compounds.
Detailed Experimental Protocol (Generalized)
This protocol represents a validated, generalized procedure adapted from established syntheses of related N-Boc-piperidinyl-pyrazole carboxylates.[4][6][7]
PART A: Synthesis of the β-Enamino Diketone Intermediate
-
Boc Protection: To a solution of a piperidine-3-carboxylic acid ester (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add a base such as triethylamine (2.5 eq). Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield the N-Boc protected piperidine ester.
-
Causality: The Boc group is installed first to prevent the highly nucleophilic piperidine nitrogen from interfering in subsequent C-C bond-forming reactions.
-
-
β-Keto Ester Formation: The N-Boc protected ester (1.0 eq) is treated with a suitable carbon source (e.g., the sodium salt of ethyl acetate) in an appropriate solvent like toluene under reflux. This Claisen-type condensation forms the 1,3-dicarbonyl system essential for pyrazole synthesis.
-
Enaminone Formation: The resulting β-keto ester (1.0 eq) is dissolved in a solvent such as toluene and treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). The mixture is heated to reflux for 2-4 hours. This step converts the more reactive ketone into a less reactive, more stable enaminone, which directs the subsequent cyclization with hydrazine.[4][6][7] The crude product is often carried forward without extensive purification.
PART B: Pyrazole Formation and Deprotection
-
Cyclization: The crude β-enamino diketone intermediate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (or a substituted hydrazine for N-alkylation) (1.5 eq) is added, and the reaction mixture is stirred at room temperature or gently heated for 18-24 hours.[4]
-
Causality: The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.
-
-
Purification: Upon reaction completion, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to isolate the N-Boc protected 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.
-
Boc Deprotection: The purified, protected compound is dissolved in a solvent like Dichloromethane or 1,4-Dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added. The reaction is stirred at room temperature for 1-3 hours. The solvent and excess acid are removed in vacuo to yield the final compound, typically as a hydrochloride or trifluoroacetate salt.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is paramount. The following techniques are standard for validating the identity and purity of the synthesized compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include: multiplets in the range of δ 1.5-3.5 ppm corresponding to the diastereotopic protons of the piperidine ring; a singlet around δ 2.0-2.5 ppm for the pyrazole-C4 methyl group; a singlet between δ 7.0-8.0 ppm for the pyrazole C5-H; and a broad singlet for the N-H protons of both rings (which can be exchanged with D₂O).[3][8][9]
-
¹³C-NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include those for the piperidine carbons (δ 25-55 ppm), the methyl carbon (δ 10-15 ppm), and the aromatic carbons of the pyrazole ring (δ 100-150 ppm).[3][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The compound will typically be observed as its protonated molecular ion [M+H]⁺, matching the calculated exact mass.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, including N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[5]
Significance in Drug Discovery and Future Directions
The 3-(4-Methyl-1H-pyrazol-3-yl)piperidine scaffold is of significant interest due to the proven biological activities of related molecules. The piperidinyl-pyrazole core is a key feature in compounds designed as central nervous system (CNS) active agents and kinase inhibitors.[1]
The structural features of this compound make it an ideal starting point for library synthesis. The two N-H groups (one on each ring) serve as handles for further functionalization, allowing for the systematic exploration of the surrounding chemical space. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][5]
Conclusion
3-(4-Methyl-1H-pyrazol-3-yl)piperidine is a strategically designed molecular building block with significant potential for drug discovery and development. Its synthesis is achievable through robust and well-documented chemical transformations, primarily involving the cyclization of a hydrazine onto a piperidine-derived dicarbonyl precursor. Its unique combination of a flexible saturated heterocycle and a rigid, functionalizable aromatic ring provides a powerful platform for developing novel therapeutics. This guide has provided the fundamental chemical properties, a detailed synthetic rationale, and the analytical context required for researchers to effectively utilize this valuable compound in their work.
References
-
PubChem. (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3734. Retrieved from [Link]
-
Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.
-
Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACG Publications. (2022). Organic Communications-SI. Retrieved from [Link]
- Al-Tel, T. H. (2022).
-
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | Benchchem [benchchem.com]
- 2. 3-(1H-Pyrazol-1-yl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
